

# An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroisoquinoline

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## Compound of Interest

Compound Name: 7-Chloroisoquinoline

Cat. No.: B1268606

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## Introduction

**7-Chloroisoquinoline** is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its isoquinoline core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a chlorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can modulate its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the core physicochemical properties of **7-Chloroisoquinoline**, detailed experimental protocols for its synthesis and property determination, and an exploration of its potential biological relevance.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **7-Chloroisoquinoline** is fundamental for its application in research and drug development. These properties govern its solubility, permeability, and interaction with biological targets.

## Table 1: Summary of Physicochemical Data for 7-Chloroisoquinoline

Property	Value	Source/Method
Molecular Formula	C <sub>9</sub> H <sub>6</sub> ClN	-
Molecular Weight	163.61 g/mol	-
Melting Point	44-45 °C	Experimental
Boiling Point	289.5 ± 13.0 °C	Predicted
pKa	4.62 ± 0.10	Predicted
LogP (XlogP)	2.9	Predicted
Solubility	Moderately soluble in organic solvents. Specific data in common solvents is not readily available in the literature.	General Observation

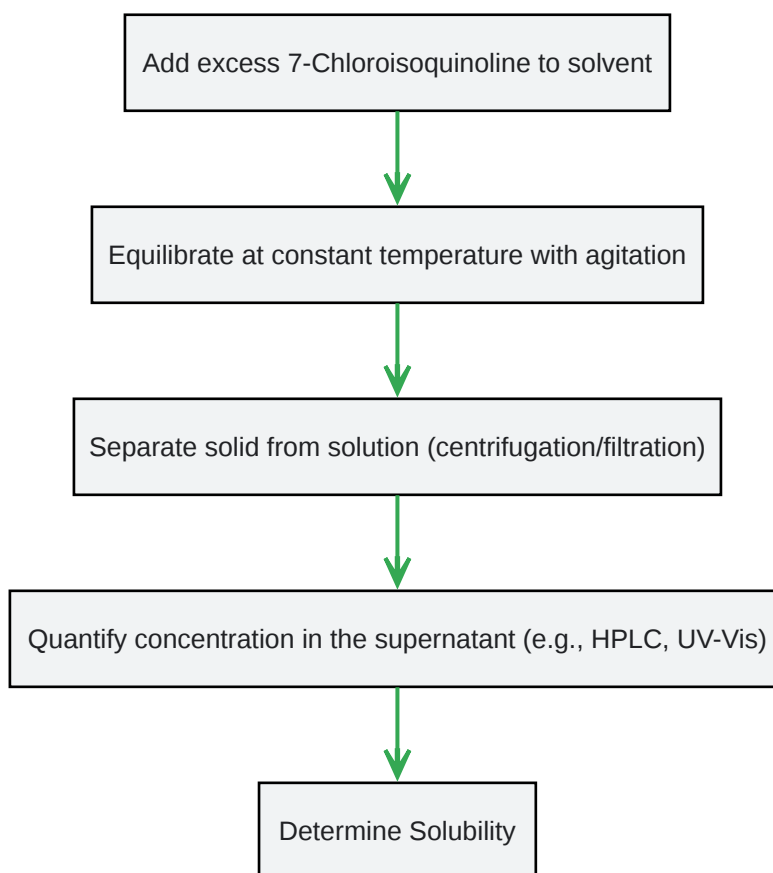
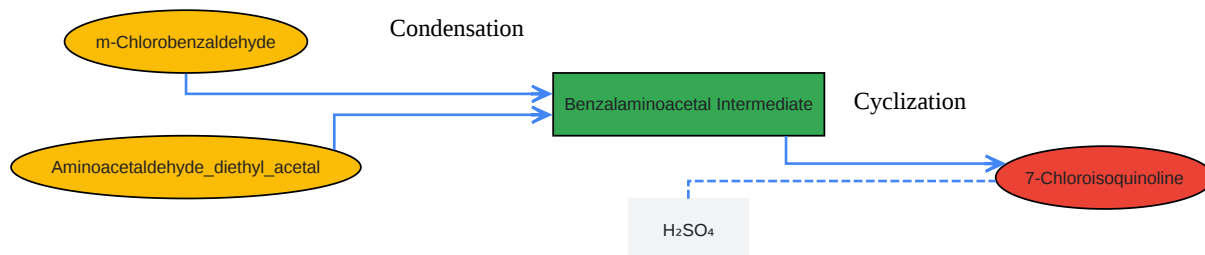
## Experimental Protocols

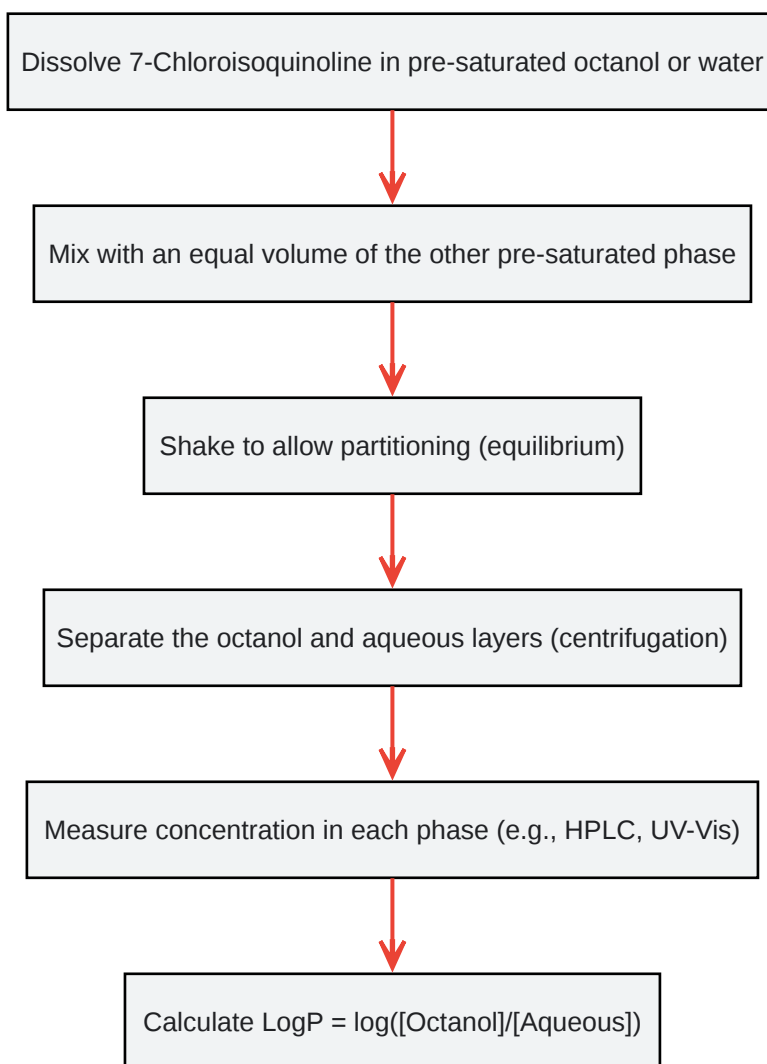
Detailed methodologies are crucial for the synthesis and characterization of **7-Chloroisoquinoline**. The following sections outline relevant experimental procedures.

### Synthesis of 7-Chloroisoquinoline via Pomeranz–Fritsch Reaction

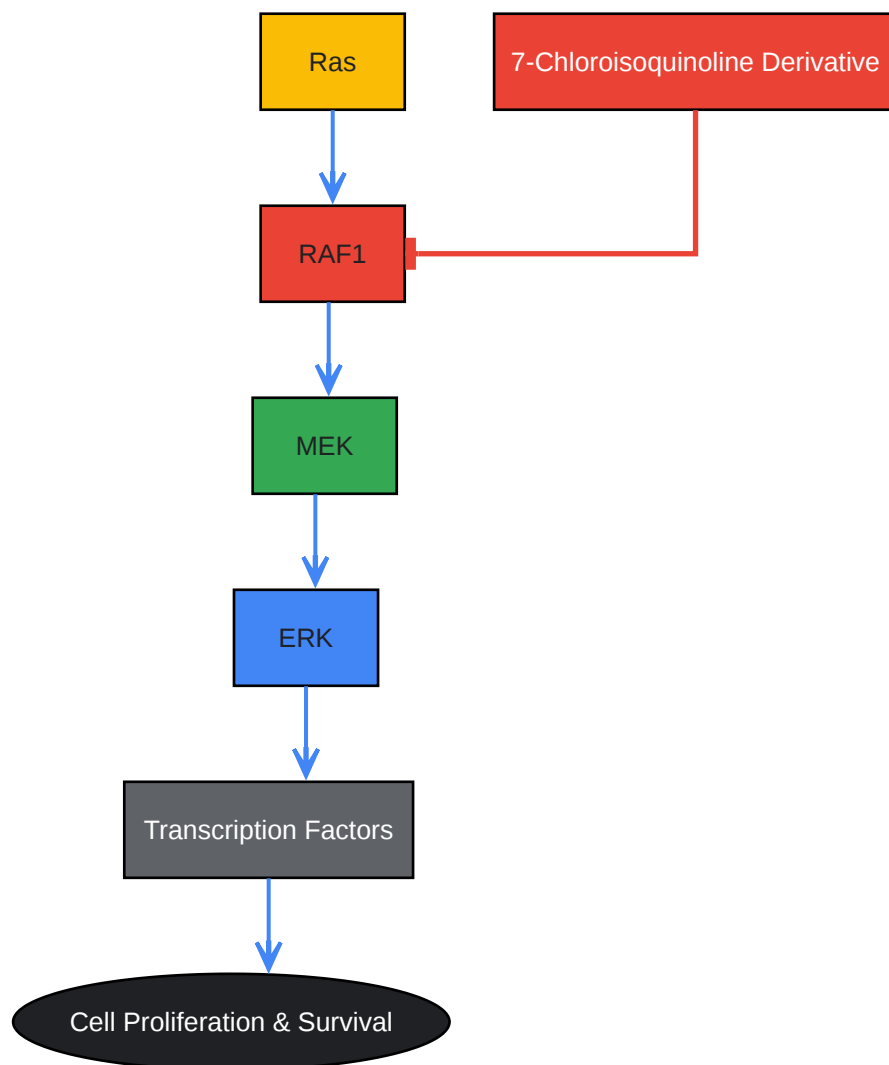
The Pomeranz–Fritsch reaction is a classical and versatile method for the synthesis of isoquinolones.<sup>[1][2][3][4][5]</sup> This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. For the synthesis of **7-Chloroisoquinoline**, a substituted benzaldehyde would be the required starting material.

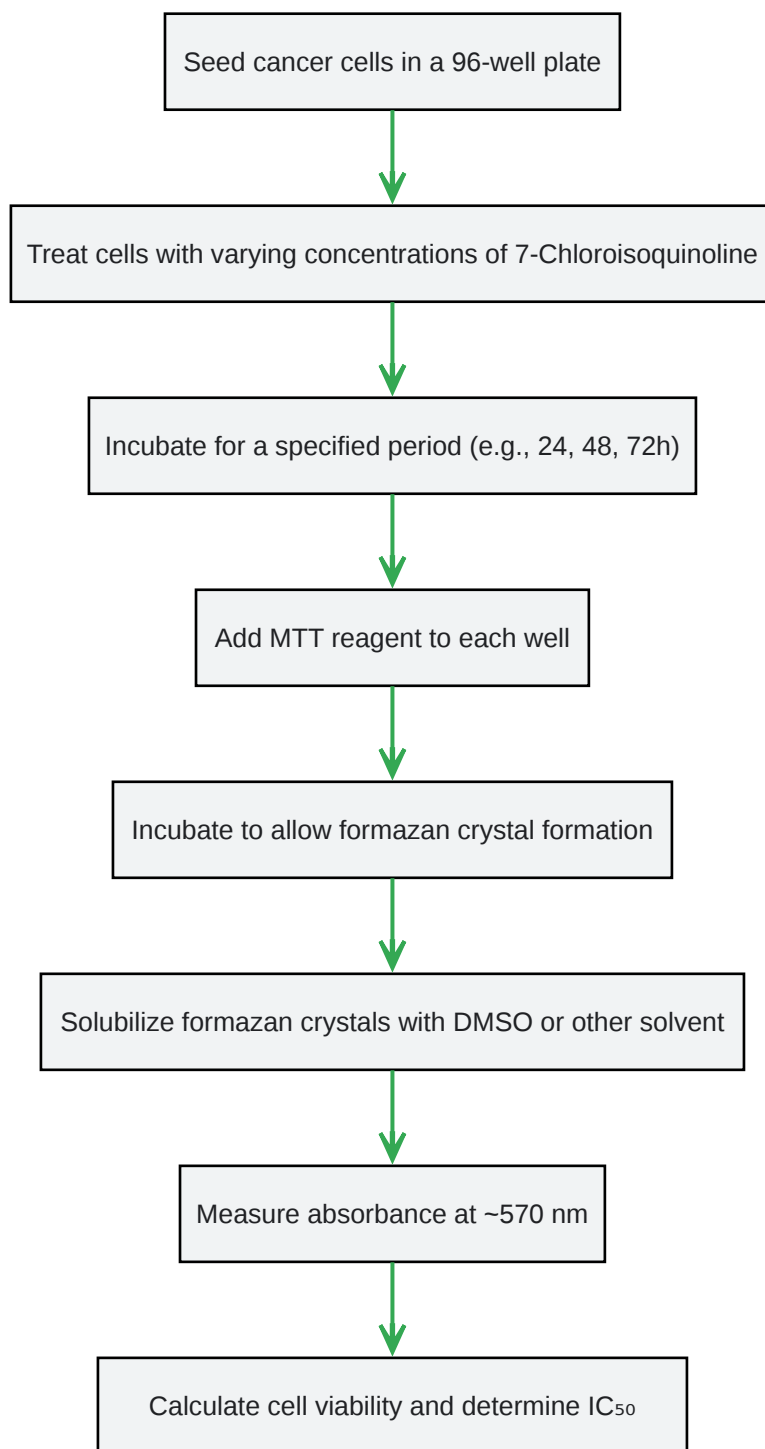
Reaction Scheme:





## MAPK Signaling Pathway





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